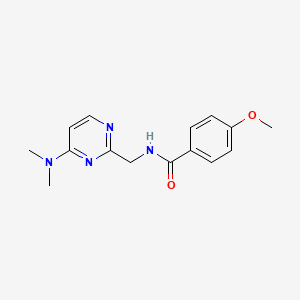

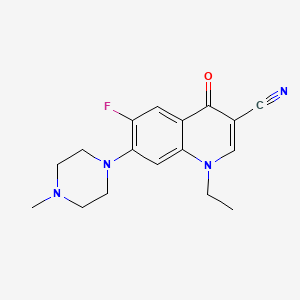

![molecular formula C15H10ClF3N2 B2745575 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole CAS No. 344277-46-9](/img/structure/B2745575.png)

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

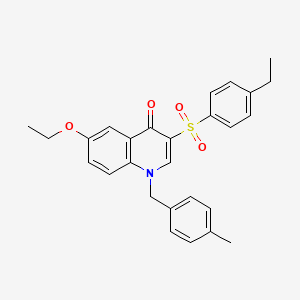

“3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole” is a complex organic compound. It contains a trifluoromethyl group (CF3) and a chloro group (Cl) attached to a pyridine ring, which is further connected to an indole ring with a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, trifluoromethylpyridines, which are key structural motifs in this compound, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (CF3) and the chloro group (Cl) are attached to a pyridine ring, which is further connected to an indole ring with a methyl group .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Targeting Enzymes : Researchers have explored this compound’s potential as an inhibitor for specific enzymes. For instance, it has been optimized for potency toward AcpS-PPTase, which plays a crucial role in bacterial fatty acid biosynthesis .

Organic Synthesis

- Key Intermediate : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor to our compound, is valuable in the synthesis of fluazifop, an herbicide. Efficient one-step reactions for its production have been explored .

Materials Science

- Chelating Unit : The compound’s bis(5-(trifluoromethyl)pyridin-2-yl)amine chelating unit has been investigated for its coordination chemistry. It offers potential applications in materials design and catalysis .

Environmental Analysis

- Residue Levels : Researchers have used chromatographic methods to analyze residue levels of fluopimomide, a related compound, in environmental samples. These studies contribute to risk assessments and environmental protection .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its targets (like pptases) and inhibit their function, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

Given the potential inhibition of pptases, it can be inferred that the compound might affect the post-translational modification pathways essential to bacterial cell viability and virulence .

Pharmacokinetics

An advanced analogue of a similar compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .

Result of Action

Based on the action of structurally similar compounds, it can be hypothesized that the compound might lead to the attenuation of secondary metabolism and thwarting bacterial growth .

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZKSKLYCWMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)

acetic acid](/img/structure/B2745512.png)

![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)